Structural Basis of Retinoic Acid Receptor-Related Orphan Receptor Gamma Ligand-Binding Domain Interactions
The ligand-binding domain of Retinoic Acid Receptor-Related Orphan Receptor Gamma serves as the primary molecular target for 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide and its derivatives. This hydrophobic cavity undergoes significant conformational changes upon ligand binding, particularly affecting Helix 12 positioning and coregulator recruitment surfaces. Crystallographic studies reveal that the benzo[cd]indole core inserts deeply into the ligand-binding domain pocket, with the 2-oxo-1,2-dihydro moiety forming critical hydrogen bonds with Glu379 located on Helix 5. This specific interaction anchors the compound within the binding site and initiates a cascade of structural rearrangements [1] [3].
The disulfonamide groups at positions 6 and 8 extend toward the solvent-accessible region, forming polar contacts with Gln286 and Arg364. These electrostatic interactions significantly enhance binding affinity and selectivity for Retinoic Acid Receptor-Related Orphan Receptor Gamma over related nuclear receptors. The tetraethyl substitutions on the sulfonamide nitrogens create extensive van der Waals interactions with hydrophobic residues lining the pocket, including Leu287, Phe377, and Phe388. Molecular dynamics simulations demonstrate that these substituents fill a hydrophobic subpocket bordered by Helix 3, Helix 5, and the β-sheet region, contributing to nanomolar binding affinity [3] [5].
Table 1: Key Molecular Interactions of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide with Retinoic Acid Receptor-Related Orphan Receptor Gamma Ligand-Binding Domain
Structural Element | Amino Acid Residues | Interaction Type | Functional Consequence |
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Benzo[cd]indole core | Glu379 (Helix 5) | Hydrogen bonding | Anchors compound, induces H5 shift |
Disulfonamide groups | Gln286, Arg364 | Polar contacts | Enhances binding specificity |
Tetraethyl substituents | Leu287, Phe377, Phe388 | Hydrophobic interactions | Fills subpocket, increases affinity |
Thiazole ring (derivatives) | Met365 | Steric displacement | Displaces Helix 5 backbone (2Å shift) |
2-Oxo moiety | His479 (disrupted) | Indirect effects | Prevents hydrogen bonding with Tyr502 |
Compound binding induces approximately 2Å backbone displacement in Helix 5, significantly altering the architecture of the coregulator binding surface. This shift repositions Met365, which normally participates in forming the coactivator binding groove. The Met365 side chain undergoes substantial conformational changes that propagate to adjacent structural elements, reducing the accessibility and compatibility of the coregulator interaction interface. This structural perturbation represents a distinct mechanism compared to classical inverse agonists that primarily disrupt Helix 12 positioning [3].
Allosteric Modulation of T-Helper 17 Cell Differentiation Pathways
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives exert profound effects on T-Helper 17 cell development through allosteric interference with transcriptional programming. Retinoic Acid Receptor-Related Orphan Receptor Gamma functions as the master transcriptional regulator of T-Helper 17 differentiation, directly controlling expression of interleukin 17A, interleukin 17F, and interleukin 23 receptor genes. By binding Retinoic Acid Receptor-Related Orphan Receptor Gamma ligand-binding domain, the benzo[cd]indole sulfonamides disrupt the recruitment of coactivators such as steroid receptor coactivator 1 and transcriptional intermediary factor 2 that are essential for chromatin remodeling and transcriptional activation [2] [4].
The molecular initiation of T-Helper 17 differentiation requires three transcriptional phases:
- Early Phase: Induction of signal transducer and activator of transcription 3, interferon regulatory factor 4, and basic leucine zipper transcription factor activating transcription factor-like, along with interleukin 21 and leukemia inhibitory factor expression
- Intermediate Phase: Upregulation of Retinoic Acid Receptor-Related Orphan Receptor Gamma gene expression
- Terminal Phase: Full commitment with interleukin 17A/interleukin 17F production and suppression of alternative lineage cytokines [4]
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives preferentially disrupt the intermediate and terminal phases by preventing Retinoic Acid Receptor-Related Orphan Receptor Gamma from adopting its transcriptionally active conformation. This inhibition occurs at critical checkpoints where Retinoic Acid Receptor-Related Orphan Receptor Gamma amplifies its own expression through positive feedback loops involving interleukin 23 receptor signaling. The compound's interference with these autoregulatory circuits results in dose-dependent suppression of interleukin 17A production in polarized T-Helper 17 cells, with optimized derivatives demonstrating half-maximal inhibitory concentration values of 40-140 nanomolar in cell-based reporter assays [1] [4].
Table 2: Effects on T-Helper 17 Differentiation Transcriptional Program
Transcriptional Phase | Key Molecular Events | Impact of Inhibition |
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Early phase | STAT3, IRF4, BATF induction | Limited effect |
Intermediate phase | Retinoic Acid Receptor-Related Orphan Receptor Gamma upregulation, IL-23R expression | Disrupted positive feedback loops |
Terminal phase | IL-17A/IL-17F production, lineage commitment suppression | Blocked cytokine production (IC50 40-140 nM) |
Plasticity regulation | STAT6 suppression, T-bet expression | Reduced conversion to T-Helper 1/T-Helper 17 hybrid phenotype |
Furthermore, these compounds modulate T-Helper 17 plasticity by influencing lineage stability. Under inflammatory conditions, particularly in the presence of interleukin 23, T-Helper 17 cells can acquire interferon gamma production capacity, transitioning to a pathogenic T-Helper 1/T-Helper 17 hybrid phenotype. By suppressing the Retinoic Acid Receptor-Related Orphan Receptor Gamma activity, 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives reduce this plasticity and maintain a more regulated cytokine profile. This effect is mediated through diminished expression of interleukin 23 receptor, which normally signals through signal transducer and activator of transcription 4 to promote interferon gamma production [2] [4].
Competitive Antagonism of Coactivator Binding Sites
The benzo[cd]indole sulfonamide scaffold exerts competitive inhibition by sterically obstructing the nuclear receptor coactivator binding surface on Retinoic Acid Receptor-Related Orphan Receptor Gamma. Structural analyses reveal that the compound binding induces a unique collapsed coactivator groove conformation distinct from both the apo-receptor and classical inverse agonist-bound states. This conformation arises from the 2Å shift in Helix 5 backbone and reorientation of Met365, which collectively reduce the depth and accessibility of the coactivator binding cleft [3].
The inhibitor-bound Retinoic Acid Receptor-Related Orphan Receptor Gamma displays significantly reduced affinity for leucine-rich coactivator peptides. Fluorescence resonance energy transfer-based assays demonstrate that optimized derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide promote dissociation of coactivator peptides with half-maximal effective concentration values of approximately 0.5 micromolar. Simultaneously, these compounds induce recruitment of nuclear receptor corepressor peptides, though with approximately 50% reduced efficacy compared to reference compounds that cause more profound C-terminal dislocations. This differential activity highlights the unique mechanism of coregulator exchange mediated by this chemotype [3] [5].
The molecular basis for impaired corepressor binding despite favorable C-terminal dislocation involves compound-induced alterations in the hydrophobic coregulator interaction groove. Specifically, the displacement of Met365 and subsequent repositioning of Helix 5 residues create steric and electrostatic incompatibilities with the conserved LXXLL motif of coregulator proteins. This prevents optimal hydrophobic contacts between the receptor and coregulator helices, reducing binding stability even when the canonical steric barrier (formed by Helix 12 in agonist-bound conformation) is removed [3].
The ternary crystal structure of human Retinoic Acid Receptor-Related Orphan Receptor Gamma ligand-binding domain complexed with a related benzo[cd]indole inhibitor and a corepressor peptide reveals diminished interaction interfaces compared to other inhibitor classes. Specifically, the N-terminal region of the corepressor peptide shows reduced contacts with the receptor surface due to compound-induced rearrangement of the charge clamp residues. This structural observation correlates with functional data showing reduced corepressor recruitment efficacy in dual fluorescence resonance energy transfer assays, providing a rationale for the compound's partial efficacy in nuclear receptor corepressor recruitment despite potent coactivator displacement [3].